Lithium dichromate

説明

特性

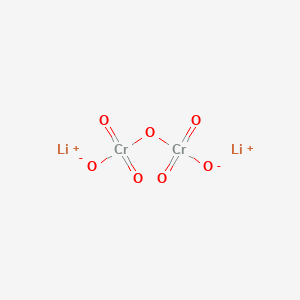

IUPAC Name |

dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Li.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGSRACCZFMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Cr2O7, Cr2Li2O7 | |

| Record name | lithium dichromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999) | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes 368.6 °F (USCG, 1999) | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.34 at 86 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13843-81-7 | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium dichromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013843817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C9VO53SW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

266 °F (USCG, 1999) | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Laboratory Synthesis of Lithium Dichromate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory synthesis of lithium dichromate dihydrate (Li₂Cr₂O₇·2H₂O), a compound utilized as a potent oxidizing agent in various chemical applications, including organic synthesis and analytical chemistry.[1][2] This document details established synthesis protocols, presents key quantitative data, and outlines essential characterization and safety procedures.

Physicochemical Properties

Lithium dichromate dihydrate is a crystalline solid that typically appears as yellow-orange to reddish-orange hygroscopic crystals.[3][4] Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Lithium Dichromate Dihydrate

| Property | Value |

| Molecular Formula | Li₂Cr₂O₇·2H₂O |

| Molecular Weight | 265.93 g/mol [5] |

| Appearance | Yellow-orange to reddish-orange hygroscopic crystals[3][4] |

| Density | 2.34 g/cm³[5] |

| Melting Point | 130 °C (decomposes)[3][4] |

| Water Solubility | 62.36 g/100 g solution at 0.8 °C65.25 g/100 g solution at 30 °C73.55 g/100 g solution at 100 °C[3][4] |

Synthesis Methodologies

Several methods for the laboratory synthesis of lithium dichromate dihydrate have been reported. The most common approach involves the reaction of a lithium source with a chromium (VI) source in an aqueous solution.

Synthesis from Lithium Carbonate and Chromium Trioxide

This method is a well-documented procedure for producing lithium dichromate dihydrate.[6]

Experimental Protocol:

-

Reaction Setup: Dissolve 3.5 kg of chromium trioxide (CrO₃) in 7.5 L of deionized water in a suitable reaction vessel equipped with a stirrer.

-

Addition of Lithium Carbonate: While continuously stirring, gradually add approximately 1.3 kg of solid lithium carbonate (Li₂CO₃) to the chromium trioxide solution. The addition should be slow to control the effervescence of carbon dioxide.

-

pH Adjustment: Continue the addition of lithium carbonate until the pH of the solution reaches 3.5.

-

Crystallization: The resulting solution is then typically concentrated by evaporation to induce crystallization of lithium dichromate dihydrate. The crystals can be collected by filtration.

-

Purification: The collected crystals can be purified by recrystallization from water to remove any remaining impurities.

-

Drying: The purified crystals should be dried under vacuum or in a desiccator to prevent further hydration or dehydration.

Logical Workflow for Synthesis from Lithium Carbonate and Chromium Trioxide:

Caption: Workflow for the synthesis of lithium dichromate dihydrate.

Precipitation Method

Conceptual Experimental Protocol (Adaptable):

-

Prepare Reactant Solutions: Prepare separate aqueous solutions of a soluble lithium salt and a soluble dichromate salt.

-

Control pH: The pH of the dichromate solution may need to be adjusted to favor the dichromate ion (Cr₂O₇²⁻) over the chromate ion (CrO₄²⁻).

-

Mixing and Precipitation: Slowly add the lithium salt solution to the dichromate salt solution with constant stirring to induce precipitation of lithium dichromate.

-

Isolation and Purification: The precipitate would then be collected by filtration, washed with cold deionized water to remove soluble impurities, and dried.

Hydration of Anhydrous Lithium Dichromate

Lithium dichromate dihydrate can also be prepared by the controlled hydration of anhydrous lithium dichromate (Li₂Cr₂O₇).[7]

Conceptual Experimental Protocol:

-

Preparation of Anhydrous Salt: Anhydrous lithium dichromate would first need to be synthesized or obtained. This can often be achieved by heating the hydrated salt under controlled conditions to drive off the water of crystallization.

-

Controlled Hydration: The anhydrous salt would then be exposed to a controlled amount of water or a humid atmosphere to achieve the dihydrate form. This process requires careful monitoring to prevent over-hydration.

Characterization

To confirm the identity and purity of the synthesized lithium dichromate dihydrate, several analytical techniques can be employed.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the dichromate anion and the water of hydration.

-

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information and can be particularly useful for identifying the Cr-O bonds.

-

X-ray Diffraction (XRD): XRD is a powerful technique for confirming the crystalline structure of the final product and comparing it to known crystallographic data for lithium dichromate dihydrate.

Note: At the time of this writing, specific, publicly available reference spectra (IR, Raman, XRD) for lithium dichromate dihydrate are limited.

Safety Precautions

Lithium dichromate, like other hexavalent chromium compounds, is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity and Carcinogenicity: Hexavalent chromium compounds are toxic and carcinogenic.[5] All handling should be performed in a well-ventilated fume hood.

-

Oxidizing Agent: Lithium dichromate is a strong oxidizing agent and can react violently with combustible materials.[5] It should be stored away from organic materials and other reducing agents.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound.

-

Waste Disposal: All waste containing lithium dichromate must be disposed of as hazardous waste according to institutional and local regulations.

Emergency Procedures:

-

Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of water.[5]

-

Eye Contact: In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5]

-

Inhalation: If inhaled, move to fresh air and seek medical attention.[5]

-

Ingestion: If ingested, do not induce vomiting. Seek immediate medical attention.[5]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for proper laboratory training and adherence to all applicable safety regulations. Researchers should consult relevant safety data sheets (SDS) and institutional safety protocols before undertaking any experimental work.

References

- 1. everettsd.org [everettsd.org]

- 2. US5273735A - Process for the preparation of sodium dichromate - Google Patents [patents.google.com]

- 3. EP0368066B1 - Process for the preparation of sodium dichromate - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. LITHIUM DICHROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 7. mrsfrancischemistry.weebly.com [mrsfrancischemistry.weebly.com]

Unraveling the Crystal Structure of Lithium Dichromate: A Technical Guide

Disclaimer: Despite a comprehensive literature search, a definitive, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of anhydrous lithium dichromate (Li₂Cr₂O₇) or its dihydrate (Li₂Cr₂O₇·2H₂O) could not be located. The crystallographic data, including unit cell parameters and atomic coordinates, for these compounds do not appear to be present in the common crystallographic databases.

This guide, therefore, presents a compilation of known physical and chemical properties of lithium dichromate dihydrate, alongside a detailed, representative experimental protocol for its synthesis and crystal structure analysis. The methodologies described are based on standard techniques for inorganic salt crystallization and X-ray diffraction and are intended to serve as a practical guide for researchers undertaking such an investigation.

Physicochemical Properties of Lithium Dichromate Dihydrate

While the precise crystal structure remains elusive, various sources provide key physical and chemical data for lithium dichromate dihydrate. These properties are essential for its handling, characterization, and application.

| Property | Value |

| Chemical Formula | Li₂Cr₂O₇·2H₂O |

| Molecular Weight | 265.92 g/mol |

| Appearance | Orange-red to brownish-black crystalline powder |

| CAS Number | 10022-48-7 |

| Density | 2.34 g/cm³ |

| Melting Point | Decomposes |

| Solubility | Highly soluble in water |

| Hygroscopicity | Hygroscopic |

| Hazards | Strong oxidizer, toxic, corrosive |

Experimental Protocols

The following sections outline detailed, representative methodologies for the synthesis and crystal structure determination of lithium dichromate dihydrate.

Synthesis of Lithium Dichromate Dihydrate Single Crystals

The synthesis of high-quality single crystals is paramount for successful X-ray diffraction analysis. A common method for producing dichromate salts is through the reaction of a soluble carbonate or hydroxide with chromic acid or a soluble dichromate. Slow evaporation of the resulting aqueous solution is a reliable technique for growing single crystals.

Materials:

-

Lithium Carbonate (Li₂CO₃), high purity (≥99.5%)

-

Chromium(VI) Oxide (CrO₃), high purity (≥99.5%)

-

Deionized water

-

Beakers

-

Stirring hotplate

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Crystallization dish

-

Desiccator

Procedure:

-

Preparation of Chromic Acid Solution: In a well-ventilated fume hood, carefully and slowly add a stoichiometric amount of chromium(VI) oxide (CrO₃) to a beaker of deionized water. The reaction is exothermic and should be performed with cooling.

-

Reaction with Lithium Carbonate: To the stirred chromic acid solution, slowly add a stoichiometric amount of lithium carbonate (Li₂CO₃). Effervescence (release of CO₂) will be observed. Continue stirring until the reaction ceases.

-

Concentration of the Solution: Gently heat the resulting lithium dichromate solution on a stirring hotplate to concentrate it. Avoid boiling, as this can lead to decomposition.

-

Filtration: Once the solution is saturated (a small amount of precipitate may form upon cooling a drop of the solution), filter it while hot to remove any impurities.

-

Crystal Growth: Transfer the filtered, saturated solution to a clean crystallization dish. Cover the dish loosely to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: After several days to weeks, well-formed, orange-red crystals of lithium dichromate dihydrate should be present. Carefully decant the mother liquor and wash the crystals with a small amount of ice-cold deionized water.

-

Drying: Dry the harvested crystals by placing them in a desiccator over a suitable desiccant (e.g., silica gel).

Single-Crystal X-ray Diffraction Analysis

The following protocol describes a general procedure for determining the crystal structure of a newly synthesized compound using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).

-

Goniometer head

-

Microscope with polarizing filters

-

Cryo-system for low-temperature data collection (optional but recommended)

Procedure:

-

Crystal Selection and Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp extinctions, indicating good crystallinity. The ideal crystal should have dimensions in the range of 0.1-0.3 mm in all directions. Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection: Mount the goniometer head on the diffractometer. If necessary, cool the crystal to a low temperature (e.g., 100 K) using a cryo-system to minimize thermal vibrations and potential crystal decay. Perform an initial unit cell determination scan. Once the unit cell is determined, proceed with a full data collection strategy, typically involving a series of omega and phi scans to cover a significant portion of the reciprocal space.

-

Data Reduction and Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay. This step is typically performed using the software package provided with the diffractometer.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental data using full-matrix least-squares techniques. This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

Structure Validation: The final refined crystal structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable. Key validation metrics include the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the anticipated chemical structure of the dichromate anion.

Managing the Hygroscopic Nature of Lithium Dichromate in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the properties, handling, and laboratory applications of lithium dichromate (Li₂Cr₂O₇), with a specific focus on managing its hygroscopic nature. This document is intended for professionals in research, scientific, and drug development fields who utilize this compound in their work.

Introduction to Lithium Dichromate

Lithium dichromate is an inorganic compound that appears as an orange-red to black-brown crystalline powder. It is a powerful oxidizing agent and is recognized for its hygroscopic properties, readily absorbing moisture from the atmosphere. This characteristic necessitates specific storage and handling procedures to maintain its integrity and ensure experimental accuracy. Lithium dichromate is utilized in various chemical applications, including organic synthesis and potentially in the development of lithium-ion batteries.

Physicochemical Properties

A summary of the key physicochemical properties of lithium dichromate is presented in Table 1. Understanding these properties is crucial for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of Lithium Dichromate

| Property | Value | Reference(s) |

| Molecular Formula | Li₂Cr₂O₇ | [1] |

| Molecular Weight | 229.87 g/mol | [1] |

| Appearance | Orange-red to black-brown crystalline powder | [1] |

| Melting Point | 266 °F (130 °C) | [1] |

| Boiling Point | Decomposes at 368.6 °F (187 °C) | [1] |

| Density | 2.34 g/cm³ at 86 °F (30 °C) | [1] |

| Solubility in Water | Very soluble | [1] |

The Hygroscopic Nature of Lithium Dichromate

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. Lithium dichromate is notably hygroscopic, which can impact its physical state, reactivity, and effective concentration if not properly managed.

Quantitative Analysis of Hygroscopicity

Experimental Protocol: Determination of Water Vapor Sorption Isotherm

This protocol outlines a method for determining the hygroscopic properties of lithium dichromate using a vapor sorption analyzer. This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.

Objective: To quantify the amount of water absorbed by lithium dichromate at different relative humidities.

Materials:

-

Anhydrous lithium dichromate

-

Vapor sorption analyzer

-

Microbalance

-

Controlled humidity and temperature chamber

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of anhydrous lithium dichromate onto the microbalance within the vapor sorption analyzer.

-

Drying: Heat the sample under a flow of dry nitrogen gas to ensure all residual moisture is removed. The mass at this stage is considered the dry mass.

-

Sorption Analysis:

-

Incrementally increase the relative humidity in the chamber in a stepwise manner (e.g., in 10% RH steps from 0% to 90%).

-

At each RH step, allow the sample to equilibrate until a stable mass reading is achieved. Record the mass at each equilibrium point.

-

-

Data Analysis:

-

Calculate the mass of water absorbed at each RH step by subtracting the dry mass from the equilibrated mass.

-

Convert the mass of absorbed water to moles.

-

Calculate the water-to-salt molar ratio at each RH level.

-

Plot the water-to-salt molar ratio as a function of relative humidity to generate the water vapor sorption isotherm.

-

The resulting data can be presented in a table summarizing the equilibrium moisture content at each relative humidity level.

Safe Handling and Storage

Proper handling and storage are paramount to maintaining the quality of lithium dichromate and ensuring laboratory safety.

Storage

-

Container: Store in a tightly sealed, non-metallic container to prevent moisture absorption and reaction with the container material.

-

Environment: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] A desiccator containing a suitable drying agent is recommended for long-term storage.

-

Incompatibilities: Lithium dichromate is a strong oxidizer and should be stored away from combustible materials, reducing agents, and organic compounds.[1]

Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Ventilation: Handle lithium dichromate in a well-ventilated fume hood to avoid inhalation of dust particles.[3]

-

Dispensing: When weighing and transferring the solid, work quickly to minimize exposure to atmospheric moisture. Use a dry, clean spatula and weighing vessel.

-

Spills: In case of a spill, avoid generating dust. Moisten the spilled material with water and collect it in a sealed container for proper disposal.[4]

Laboratory Applications and Protocols

Lithium dichromate's primary laboratory application is as an oxidizing agent in organic synthesis.

Standard Solution Preparation

For applications such as titrations or chemical oxygen demand (COD) analysis, standard solutions of known concentration are required.

Protocol: Preparation of a 0.1 M Lithium Dichromate Solution

Objective: To prepare a 1 L of a 0.1 M aqueous solution of lithium dichromate.

Materials:

-

Lithium dichromate (anhydrous or dihydrate, with known purity)

-

Distilled or deionized water

-

1 L volumetric flask

-

Analytical balance

-

Weighing paper

-

Funnel

Methodology:

-

Calculation: Calculate the required mass of lithium dichromate based on its molecular weight and the desired concentration. For 1 L of a 0.1 M solution of anhydrous Li₂Cr₂O₇ (MW = 229.87 g/mol ), 22.99 g is required. Adjust the mass based on the purity of the reagent.

-

Weighing: Accurately weigh the calculated mass of lithium dichromate on an analytical balance.

-

Dissolution: Carefully transfer the weighed solid into the 1 L volumetric flask using a funnel. Add approximately 500 mL of distilled water to the flask.

-

Mixing: Swirl the flask gently to dissolve the solid completely.

-

Dilution: Once the solid is fully dissolved, add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling: Label the flask with the name of the solution, its concentration, the date of preparation, and the preparer's initials.

Experimental Protocol: Oxidation of a Secondary Alcohol

This protocol details the oxidation of cyclohexanol to cyclohexanone using a dichromate salt, a reaction analogous to what would be expected with lithium dichromate.

Objective: To synthesize cyclohexanone from cyclohexanol via oxidation.

Materials:

-

Cyclohexanol

-

Lithium dichromate (or sodium dichromate dihydrate as a readily available alternative)

-

Concentrated sulfuric acid

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Beakers, graduated cylinders, and other standard laboratory glassware

Methodology:

-

Preparation of the Oxidizing Agent: In a beaker, dissolve the dichromate salt in water. Slowly and carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.

-

Reaction Setup: Place the cyclohexanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidation: Slowly add the prepared oxidizing solution to the stirred cyclohexanol. The reaction is exothermic, and the temperature should be controlled with an ice bath to maintain it within a specified range (e.g., 20-30 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by observing the color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) and by using thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and extract the cyclohexanone product with diethyl ether.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by simple distillation or rotary evaporation.

-

Purification: The crude cyclohexanone can be further purified by fractional distillation.

Logical Workflow for Handling Lithium Dichromate

Caption: Logical workflow for managing lithium dichromate.

Waste Disposal

Chromium(VI) compounds are toxic and require careful disposal. The primary method for treating chromium(VI) waste is to reduce it to the less toxic chromium(III) state, which can then be precipitated and disposed of as solid waste.

Protocol: Reduction and Precipitation of Chromium(VI) Waste

Objective: To safely treat aqueous waste containing hexavalent chromium.

Materials:

-

Aqueous chromium(VI) waste

-

Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

-

Sodium hydroxide (NaOH) solution

-

pH paper or pH meter

Methodology:

-

Acidification: Ensure the aqueous waste is acidic (pH 2-3). If necessary, add sulfuric acid.

-

Reduction: Slowly add a reducing agent, such as sodium bisulfite, to the stirred solution. The reaction is complete when the solution turns from orange/yellow to green, indicating the presence of Cr³⁺.

-

Precipitation: Slowly add sodium hydroxide solution to the stirred solution to raise the pH to around 8-9. This will precipitate chromium(III) hydroxide (Cr(OH)₃), a greenish solid.

-

Separation: Allow the precipitate to settle. Decant the supernatant liquid, which can typically be disposed of down the drain after checking local regulations. Collect the solid precipitate by filtration.

-

Disposal: The solid chromium(III) hydroxide waste should be placed in a sealed, labeled container and disposed of through an approved hazardous waste disposal service.

Signaling Pathway for Chromium Waste Treatment

Caption: Pathway for chromium waste treatment.

Conclusion

Lithium dichromate is a valuable laboratory reagent, but its hygroscopic nature and toxicity require careful management. By implementing the storage, handling, and disposal procedures outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. While specific quantitative data on its hygroscopicity is limited, the provided experimental protocol allows for its determination, enabling more precise control over experimental conditions.

References

Navigating the Solubility Landscape of Lithium Dichromate in Common Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a detailed exploration of the solubility of lithium dichromate (Li₂Cr₂O₇) in common organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. While lithium dichromate is well-known for its high aqueous solubility, its behavior in organic media is less documented, presenting challenges for its application in non-aqueous systems. This document consolidates available quantitative and qualitative data, provides a comprehensive experimental protocol for solubility determination, and visualizes the procedural workflow.

Core Findings: A Dichotomy in Solubility

Lithium dichromate exhibits a notable contrast in its solubility profile. While many sources describe it as generally "insoluble in organic solvents," quantitative data reveals a remarkably high solubility in acetone.[1] This suggests that broad generalizations about its insolubility may be misleading and that solvent-specific interactions play a crucial role.

Quantitative Solubility Data

The available quantitative data for the solubility of lithium dichromate in organic solvents is limited. However, the existing data point for acetone indicates significant solubility. For comparative purposes, qualitative data for other common organic solvents are also presented.

| Compound | Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Lithium Dichromate (dihydrate) | Acetone | CH₃COCH₃ | Not Specified | 151 | --INVALID-LINK-- |

| Lithium Dichromate | Ethanol | C₂H₅OH | Not Specified | Insoluble (Qualitative) | --INVALID-LINK-- |

| Lithium Dichromate | Methanol | CH₃OH | Not Specified | Insoluble (Qualitative) | --INVALID-LINK-- |

| Lithium Dichromate | Isopropanol | C₃H₇OH | Not Specified | Insoluble (Qualitative) | General Statement |

It is important to note the distinction between lithium dichromate and the anhydrous form of lithium chromate (Li₂CrO₄), which is reported to be appreciably soluble in methanol and ethanol.[2] Researchers should be cautious not to extrapolate the solubility of the chromate salt to the dichromate species.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a robust experimental protocol is essential. The following methodology outlines a standard procedure for determining the solubility of lithium dichromate in a given organic solvent. This protocol is based on the principle of creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Objective: To quantitatively determine the solubility of lithium dichromate in a specific organic solvent at a defined temperature.

Materials:

-

Lithium dichromate (anhydrous or dihydrate, as required)

-

High-purity organic solvent (e.g., ethanol, methanol, acetone, isopropanol)

-

Constant temperature bath (e.g., water bath, oil bath, or incubator)

-

Magnetic stirrer and stir bars

-

Analytical balance (accurate to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

Vials for sample collection

-

Drying oven

Methodology:

-

Solvent Preparation: Dispense a precise volume of the chosen organic solvent into a sealable reaction vessel containing a magnetic stir bar.

-

Temperature Equilibration: Place the vessel in the constant temperature bath and allow the solvent to equilibrate to the desired temperature.

-

Addition of Solute: Gradually add an excess amount of lithium dichromate to the solvent while stirring continuously. An excess is necessary to ensure that a saturated solution is formed.

-

Equilibration of the Saturated Solution: Seal the vessel to prevent solvent evaporation and continue stirring for a prolonged period (e.g., 24-48 hours) to ensure that the solution has reached equilibrium.

-

Sample Collection: Once equilibrium is reached, cease stirring and allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a chemically resistant filter. This step is crucial to remove any undissolved particles.

-

Concentration Determination (Gravimetric Method):

-

Dispense the filtered supernatant into a pre-weighed, dry vial.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of lithium dichromate until a constant weight of the dry salt is achieved.

-

The mass of the dried lithium dichromate is then determined.

-

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved lithium dichromate per 100 g of the solvent.

Solubility ( g/100 g solvent) = (Mass of dried Li₂Cr₂O₇ / (Mass of solution - Mass of dried Li₂Cr₂O₇)) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of lithium dichromate.

Caption: Experimental workflow for the gravimetric determination of lithium dichromate solubility.

Conclusion

The solubility of lithium dichromate in organic solvents is a nuanced topic that requires careful consideration of the specific solvent . While generally considered insoluble in many organic media, its high solubility in acetone highlights the potential for significant solute-solvent interactions. The lack of comprehensive quantitative data underscores the need for further research in this area. The detailed experimental protocol provided in this guide offers a standardized approach for researchers to determine the solubility of lithium dichromate in various organic solvents, thereby enabling its broader application in non-aqueous chemical processes.

References

Determining the Redox Potential of Lithium Dichromate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electrochemical properties of lithium dichromate in aqueous solutions, with a focus on the determination of its redox potential. This information is critical for applications ranging from organic synthesis to the development of novel therapeutic agents where precise control of oxidative processes is paramount.

Core Concepts in the Redox Chemistry of Dichromate

The dichromate ion (Cr₂O₇²⁻) is a potent oxidizing agent, particularly in acidic aqueous solutions. The oxidizing power of the dichromate ion is quantified by its standard redox potential (E°), which describes the tendency of the species to be reduced. The key redox reaction involves the reduction of hexavalent chromium (Cr⁶⁺) in the dichromate ion to trivalent chromium (Cr³⁺).

The standard electrode potential for this half-reaction is a critical piece of data for any researcher working with this compound.

Quantitative Data: Standard Redox Potential

The redox potential of the dichromate ion is fundamentally dependent on the pH of the solution, as protons are consumed in the reduction reaction. The standard potential is measured under standard conditions (298 K, 1 atm, and 1 M concentration of all species).

| Redox Half-Reaction | Standard Redox Potential (E°) |

| Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ ⇌ 2Cr³⁺(aq) + 7H₂O(l) | +1.33 V |

Note: The cation (lithium, potassium, or sodium) does not significantly alter the standard redox potential of the dichromate anion in dilute aqueous solutions.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the redox potential of a system. This protocol outlines the procedure for the titration of a known reducing agent with a lithium dichromate solution.

Objective: To experimentally determine the equivalence point of the redox reaction between dichromate and a reducing agent (e.g., ferrous ammonium sulfate, Mohr's salt), and thereby infer the redox potential.

Materials:

-

Lithium dichromate (Li₂Cr₂O₇)

-

Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O, Mohr's salt) - as the primary standard reducing agent

-

Sulfuric acid (H₂SO₄), concentrated

-

Orthophosphoric acid (H₃PO₄)

-

Diphenylamine sulfonate indicator

-

High-impedance potentiometer or pH/mV meter

-

Platinum indicator electrode

-

Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) reference electrode

-

Burette, pipette, beakers, magnetic stirrer, and stir bar

-

Distilled or deionized water

Procedure:

-

Preparation of Solutions:

-

Lithium Dichromate Solution (approx. 0.01 N): Accurately weigh a calculated amount of lithium dichromate, dissolve it in distilled water, and dilute to a known volume in a volumetric flask.

-

Standard Ferrous Ammonium Sulfate Solution (approx. 0.1 N): Accurately weigh a precise amount of Mohr's salt, dissolve it in a solution of dilute sulfuric acid (to prevent hydrolysis of Fe²⁺), and dilute to a known volume in a volumetric flask.

-

Acid Mixture: Prepare a mixture of sulfuric acid and orthophosphoric acid.

-

-

Electrochemical Cell Setup:

-

Place a known volume (e.g., 25.00 mL) of the standard ferrous ammonium sulfate solution into a beaker.

-

Add a sufficient volume of the acid mixture to ensure an acidic medium.

-

Immerse the platinum indicator electrode and the reference electrode into the solution.

-

Connect the electrodes to the potentiometer.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

-

Titration:

-

Fill the burette with the lithium dichromate solution.

-

Record the initial potential of the ferrous ammonium sulfate solution.

-

Begin adding the lithium dichromate solution in small increments (e.g., 1 mL).

-

After each addition, allow the potential to stabilize and record the value.

-

As the potential begins to change more rapidly, decrease the volume of the increments (e.g., 0.1 mL) to accurately determine the endpoint.

-

Continue adding the titrant past the equivalence point to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot a graph of the measured potential (E) versus the volume of lithium dichromate added.

-

The equivalence point is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first derivative (ΔE/ΔV) or the second derivative (Δ²E/ΔV²) of the titration data.

-

The potential at the half-equivalence point can be used to approximate the formal potential of the redox couple under the experimental conditions.

-

Alternative Method: Cyclic Voltammetry

Cyclic voltammetry (CV) is another powerful electrochemical technique that can be used to investigate the redox behavior of lithium dichromate. In a CV experiment, the potential of a working electrode is swept linearly with time in a cyclic manner. The resulting current is measured and plotted against the applied potential.

A typical cyclic voltammogram for a reversible redox system will show a pair of peaks corresponding to the reduction and oxidation of the analyte. The midpoint potential between the anodic and cathodic peaks provides an approximation of the standard redox potential.

Key Parameters for a Cyclic Voltammetry Experiment:

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Ag/AgCl or SCE.

-

Auxiliary Electrode: Platinum wire.

-

Electrolyte: An aqueous solution containing a known concentration of lithium dichromate and a supporting electrolyte (e.g., KCl or H₂SO₄).

-

Scan Rate: The rate at which the potential is swept (e.g., 50-100 mV/s).

Visualizations

Caption: Workflow for Potentiometric Titration.

Caption: Dichromate Reduction Pathway.

Technical Guide: Lithium Dichromate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties and applications of lithium dichromate, with a focus on its role as an oxidizing agent in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of Lithium Dichromate

Lithium dichromate is a powerful oxidizing agent available in various hydration states. Its chemical properties make it a useful reagent in a range of chemical transformations. The key identifiers and molecular weights for its common forms are summarized below.

| Property | Anhydrous Lithium Dichromate | Lithium Dichromate Dihydrate |

| Chemical Formula | Li₂Cr₂O₇ | Li₂Cr₂O₇·2H₂O |

| CAS Number | 13843-81-7[1] | 10022-48-7[2][3][4] |

| Molecular Weight | 229.87 g/mol [5] | 265.92 g/mol |

Application in Organic Synthesis: Oxidation of Alcohols

A primary application of dichromate salts in organic synthesis is the oxidation of alcohols. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones. The reaction outcome can often be controlled by manipulating the reaction conditions.

Experimental Protocol: Selective Oxidation of Benzyl Alcohol to Benzaldehyde

The following is a representative protocol for the selective oxidation of a primary alcohol, benzyl alcohol, to its corresponding aldehyde, benzaldehyde, using a dichromate salt. While this specific protocol utilizes potassium dichromate, the methodology is analogous for lithium dichromate due to the similar reactivity of the dichromate ion.[1]

Materials:

-

Benzyl alcohol (substrate)

-

Lithium dichromate (oxidant)

-

Sulfuric acid (catalyst)

-

Acetic acid-water mixture (solvent)

-

Sodium bisulfite solution (for quenching)

-

Diethyl ether (extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzyl alcohol in the chosen solvent.

-

Preparation of Oxidizing Solution: In a separate beaker, carefully dissolve lithium dichromate in water and slowly add concentrated sulfuric acid while cooling the mixture.

-

Oxidation Reaction: Slowly add the oxidizing solution to the stirred solution of the alcohol. The reaction is exothermic and the mixture will typically change color from orange to green, indicating the reduction of Cr(VI) to Cr(III).[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color disappears completely.

-

Workup: Extract the product with diethyl ether. The combined organic layers are then washed with a saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The final product can be purified by distillation or column chromatography.

Experimental Workflow Diagram

The logical flow of the experimental protocol for the oxidation of benzyl alcohol is depicted in the diagram below.

Caption: Workflow for the oxidation of benzyl alcohol.

References

- 1. benchchem.com [benchchem.com]

- 2. compoundchem.com [compoundchem.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

Technical Guide: Physical Properties of Lithium Dichromate Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of lithium dichromate (Li₂Cr₂O₇), focusing on its crystalline forms. It includes quantitative data, detailed experimental protocols for characterization, and visualizations of key workflows and property relationships to support advanced research and development.

Core Physical and Chemical Properties

Lithium dichromate is an inorganic compound that typically exists as a dihydrate (Li₂Cr₂O₇·2H₂O). It is known for its strong oxidizing properties and high solubility in water.[1][2] The anhydrous salt can be obtained by heating the dihydrate.[3]

General Properties

Lithium dichromate crystals are generally described as an orange-red to yellowish-red crystalline powder.[1][4] The compound is highly hygroscopic, readily absorbing moisture from the atmosphere, and is very soluble in water.[4]

Quantitative Physical Data

The key physical constants for lithium dichromate are summarized in the table below. Note that values often pertain to the more common dihydrate form unless specified otherwise.

| Property | Value | Citations |

| Molecular Formula | Li₂Cr₂O₇ (Anhydrous) Li₂Cr₂O₇·2H₂O (Dihydrate) | [4][5] |

| Molecular Weight | 229.87 g/mol (Anhydrous) ~265.90 g/mol (Dihydrate) | [4][6] |

| Appearance | Orange-red to black-brown or yellowish-red crystalline powder | [1][4] |

| Density | 2.34 g/cm³ at 30 °C (86 °F) | [4] |

| Melting Point | 130 °C (266 °F) (for Dihydrate) | [4][5] |

| Decomposition Temp. | Decomposes around 187 °C (368.6 °F) | [4][7] |

| Hygroscopicity | Highly hygroscopic / Deliquescent | [4][5] |

Solubility Data

Lithium dichromate dihydrate is exceptionally soluble in water, a critical property for its application in aqueous solutions.

| Temperature | Solubility (g / 100 g solution) | Citations |

| 0.8 °C | 62.36 | [5] |

| 30 °C | 65.25 | [5] |

| 100 °C | 73.55 | [5] |

Crystallographic Data

Detailed crystal structure analysis of lithium dichromate is limited in publicly accessible literature. The dihydrate form was reported in 1970 by Datt et al.[8] However, computational studies from the Materials Project have provided data for the anhydrous form.

| Crystal System | Space Group | Formula | Citations |

| Tetragonal | P4₁2₁2 | Li₂Cr₂O₇ | [9] |

Experimental Protocols

This section outlines methodologies for the synthesis and characterization of lithium dichromate crystals.

Synthesis from Chromium Trioxide and Lithium Carbonate

This protocol is based on established laboratory procedures for the synthesis of alkali metal dichromates.[3]

-

Dissolution: Dissolve chromium trioxide (CrO₃) in deionized water in a beaker to create a concentrated, dark red solution. The process is exothermic and should be managed with cooling if necessary.

-

Neutralization: Slowly and incrementally add lithium carbonate (Li₂CO₃) powder to the chromium trioxide solution. Each addition will result in vigorous effervescence (CO₂ release). Continue adding Li₂CO₃ until the bubbling ceases, indicating the reaction is complete. The solution pH should shift from highly acidic to near-neutral (pH 4-5).[3]

-

Concentration: Gently heat the resulting lithium dichromate solution on a steam bath or hot plate at low-to-moderate heat to evaporate excess water and concentrate the solution.

-

Crystallization: Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature. Orange-red crystals of lithium dichromate dihydrate will precipitate. For higher purity, the solution can be filtered while hot to remove any impurities before cooling.

-

Isolation and Drying: Isolate the crystals by filtration. Due to the compound's highly hygroscopic nature, traditional air drying is ineffective. Crystals should be dried in a desiccator over a strong drying agent (e.g., concentrated H₂SO₄ or P₄O₁₀), preferably under vacuum, at a moderately elevated temperature (e.g., 70 °C).[3]

Characterization by Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine thermal stability and verify the water of hydration.

-

Sample Preparation: Place 5-10 mg of the lithium dichromate crystal sample into an appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in a calibrated TGA/DSC instrument.

-

Experimental Conditions: Heat the sample from ambient temperature to approximately 400-500 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon gas flow).

-

Data Analysis:

-

TGA: A weight loss step observed between approximately 110 °C and 130 °C corresponds to the loss of the two water molecules from the dihydrate. The percentage of weight loss can be used to confirm the hydration state. Further weight loss at higher temperatures indicates decomposition.

-

DSC: An endothermic peak corresponding to the energy required to remove the water of hydration will be observed. Another endothermic peak will indicate the melting point, followed by exothermic peaks if decomposition occurs.

-

Characterization by X-ray Diffraction (XRD)

XRD is the standard method for confirming the crystal structure and phase purity of the synthesized material.

-

Sample Preparation: Finely grind a small sample of the dried lithium dichromate crystals into a homogeneous powder using an agate mortar and pestle.

-

Mounting: Mount the powder onto a sample holder according to the diffractometer's specifications.

-

Data Collection: Place the sample holder in the X-ray diffractometer. Collect a diffraction pattern over a relevant 2θ range (e.g., 10-90°) using a common X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: Compare the resulting diffraction pattern (peak positions and intensities) to known patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) or published literature to confirm the identity and phase purity of the compound. The collected data can also be used for Rietveld refinement to determine lattice parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of lithium dichromate crystals.

Caption: Experimental workflow for lithium dichromate synthesis and analysis.

Property Relationships

This diagram illustrates the logical relationships between the key physical properties of lithium dichromate.

Caption: Interrelationships between key physical properties of lithium dichromate.

References

- 1. pfkek.jp [pfkek.jp]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Report on trying to make lithium dichromate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Lithium dichromate | Cr2Li2O7 | CID 61692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Materials Data on Li2CrP2O7 (SG:15) by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 7. arxiv.org [arxiv.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. Materials Data on Li2Cr2O7 (SG:2) by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

safety precautions for handling solid lithium dichromate

An In-depth Technical Guide to the Safe Handling of Solid Lithium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and technical information for handling solid lithium dichromate (Cr₂Li₂O₇). Due to its classification as a hexavalent chromium compound, it presents significant health and safety risks, including carcinogenicity, mutagenicity, and high reactivity as an oxidizing agent. Strict adherence to the following guidelines is mandatory to ensure personnel safety and environmental protection.

Hazard Identification and Classification

Lithium dichromate is a potent oxidizing agent and is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards before handling the material.

-

Health Hazards :

-

Carcinogenicity : Classified as a Category 1B carcinogen, with the potential to cause cancer through inhalation.[1][2]

-

Mutagenicity : Considered a Category 1B mutagen, indicating it may cause genetic defects.[1]

-

Acute Toxicity & Irritation : Causes severe skin and eye irritation.[1] Inhalation may lead to respiratory irritation and can be corrosive to mucous membranes.[1][3][4]

-

Sensitization : May cause allergic skin reactions and asthma-like symptoms if inhaled.[1][2]

-

Organ Damage : Ingestion can lead to severe health consequences, including violent gastroenteritis, peripheral vascular collapse, vertigo, muscle cramps, coma, liver damage, and renal failure.[1][3][4] Skin contact can result in dermatitis and slow-healing ulcers.[1][3][4]

-

-

Physical Hazards :

-

Environmental Hazards :

Physical, Chemical, and Toxicological Properties

The following tables summarize the key quantitative data for lithium dichromate and its primary hazardous component, hexavalent chromium.

Table 1: Physical and Chemical Properties of Lithium Dichromate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | Cr₂Li₂O₇ | [1][6] |

| CAS Number | 13843-81-7 | [1] |

| Molecular Weight | 229.9 g/mol | [1] |

| Appearance | Orange-red to black-brown crystalline powder | [1][4] |

| Melting Point | 130 °C (266 °F) | [1][3] |

| Boiling Point | Decomposes at 187 °C (368.6 °F) | [1][3] |

| Density | 2.34 g/cm³ at 30 °C (86 °F) | [1][3] |

| Solubility | Water soluble, hygroscopic |[1][3][4] |

Table 2: Occupational Exposure Limits (OELs) for Hexavalent Chromium (Cr(VI))

| Authority/Regulation | Limit Type | Value | Notes |

|---|---|---|---|

| OSHA (USA) | Permissible Exposure Limit (PEL) | 5 µg/m³ | 8-hour Time-Weighted Average (TWA)[7][8][9] |

| OSHA (USA) | Action Level (AL) | 2.5 µg/m³ | 8-hour TWA; triggers monitoring and surveillance requirements[7][9] |

| United Kingdom | Workplace Exposure Limit (WEL) | 0.01 mg/m³ (as Cr) | 8-hour TWA[2] |

| United Kingdom | Workplace Exposure Limit (WEL) | 0.03 mg/m³ (as Cr) | 15-minute Short-Term Exposure Limit (STEL)[2] |

| France | Valeur Limite d'Exposition (VLEP) | 0.001 mg/m³ | 8-hour TWA (restrictive limit)[2] |

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and robust PPE is required to minimize exposure. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) should always be considered first.

-

Engineering Controls :

-

Ventilation : All work with solid lithium dichromate must be conducted in a certified chemical fume hood or with local exhaust ventilation (LEV) to keep airborne concentrations below the OSHA Action Level.

-

Containment : For procedures with a high risk of dust generation, use of a glove box or other process enclosures is strongly recommended.

-

Designated Areas : Establish designated and clearly marked areas for handling and storing hexavalent chromium compounds. Access should be restricted to authorized personnel.

-

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tight-sealing chemical safety goggles and a face shield.[1][10]

-

Hand Protection : Use compatible chemical-resistant gloves, such as nitrile or neoprene rubber.[1][2] Always check manufacturer recommendations for breakthrough times.

-

Respiratory Protection : If airborne concentrations may exceed the PEL, or as a precaution against dust, a NIOSH/MSHA-approved respirator is mandatory.[5][11] For high concentrations, a positive-pressure, supplied-air respirator may be necessary.[10]

-

Skin and Body Protection : Wear a lab coat, long sleeves, and closed-toe shoes. For tasks with a higher risk of contamination, a chemically resistant apron or full-body suit is required.[10]

-

Caption: PPE and Engineering Control Selection Workflow.

Experimental Protocols: Safe Handling and Storage

Protocol for Weighing and Handling Solid Lithium Dichromate:

-

Preparation : Ensure the work area (fume hood, glove box) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and sealable containers.

-

Don PPE : Put on all required PPE as detailed in Section 3.

-

Transfer : Carefully transfer the required amount of lithium dichromate from its storage container to a tared weigh boat. Use a dedicated spatula. Avoid any actions that could generate dust, such as dropping or rapid scraping.

-

Weighing : Place the weigh boat on the analytical balance inside the ventilated enclosure. Record the weight.

-

Containment : Immediately transfer the weighed solid to the reaction vessel or a sealable intermediate container.

-

Clean-up : Tightly seal the primary storage container. Decontaminate the spatula and work surface with a damp cloth. Dispose of the weigh boat and cleaning materials as hazardous waste.

-

Doff PPE : Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly.

Storage Protocol:

-

Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[2][5][12]

-

The storage area must be segregated from incompatible materials, especially reducing agents, organic materials, and other combustibles.[2][13]

-

Store locked up in a designated area with restricted access.[13]

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | Protocol |

|---|---|

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with large amounts of water for at least 15 minutes. An application of a sodium bicarbonate paste may follow the water wash. Seek immediate medical attention.[1][3] |

| Eye Contact | Immediately flush eyes with a slow stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. Have the conscious victim drink copious amounts of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][14] |

Spill Response Protocol:

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Caption: Emergency Response Protocol for a Solid Spill.

Firefighting Measures:

-

Role in Fire : Lithium dichromate is not flammable but is a strong oxidizer that can fuel and intensify a fire.[1]

-

Extinguishing Media : Flood the area with large quantities of water.[1][3] Do not use dry chemical powders, foam, or CO₂, as they may be ineffective against an oxidizing agent fire.[13]

-

Protective Gear : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][10]

Waste Disposal

All lithium dichromate waste, including contaminated PPE, spill clean-up materials, and empty containers, must be treated as hazardous waste.

-

Collect waste in sealed, properly labeled, and durable containers.[2][15]

-

Disposal must be handled by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[15]

-

Under RCRA regulations in the United States, waste containing chromium may be classified as EPA Hazardous Waste Number D007.[16]

References

- 1. Lithium dichromate | Cr2Li2O7 | CID 61692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. LITHIUM DICHROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. LITHIUM DICHROMATE | 13843-81-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. GSRS [precision.fda.gov]

- 7. osha.gov [osha.gov]

- 8. Federal Register :: Occupational Exposure to Hexavalent Chromium [federalregister.gov]

- 9. ocsan.gov [ocsan.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 12. carlroth.com [carlroth.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. senturyreagents.com [senturyreagents.com]

- 16. Lithium chromate | Li2CrO4 | CID 26627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical vs. Experimental Properties of Lithium Dichromate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium dichromate (Li₂Cr₂O₇) is an inorganic compound of significant interest due to its strong oxidizing properties and potential applications in various fields, including organic synthesis and materials science. As with any chemical entity, a thorough understanding of its fundamental properties is crucial for its effective and safe utilization. This technical guide provides a comprehensive comparison of the theoretical and experimentally determined properties of lithium dichromate, with a focus on its dihydrate form (Li₂Cr₂O₇·2H₂O), which is the common commercially available variant. This document outlines key physical and chemical characteristics, details experimental protocols for its synthesis and analysis, and visualizes relevant chemical processes.

Data Presentation: A Comparative Analysis

The properties of lithium dichromate have been investigated through both experimental measurements and computational modeling. Below is a summary of key quantitative data, presenting a side-by-side comparison of theoretical and experimental values.

| Property | Theoretical/Computed Value | Experimental Value |

| Molecular Formula | Cr₂Li₂O₇ | Cr₂Li₂O₇ (anhydrous), Li₂Cr₂O₇·2H₂O (dihydrate)[1][2][3][4] |

| Molecular Weight | 229.87 g/mol (anhydrous)[2] 265.93 g/mol (dihydrate)[2] | Not directly measured, but consistent with stoichiometric calculations based on atomic weights. |

| Appearance | Not applicable | Orange-red to black-brown crystalline powder.[1][5] Yellowish-red, hygroscopic crystalline powder.[5] The dihydrate is described as existing in the form of orange-red plates when pure. |

| Density | Can be calculated from optimized crystal structure parameters. | 2.34 g/cm³ at 30°C.[6] |

| Melting Point | Not readily available from standard computational models. | 130 °C (for the dihydrate, with decomposition).[3][4] |

| Solubility in Water | Solvation energy can be calculated using computational models. | Very soluble. 62.36 g/100 g solution at 0.8°C[3] 65.25 g/100 g solution at 30°C[3] 73.55 g/100 g solution at 100°C[3] |

| Crystal Structure | Can be predicted using geometry optimization calculations. | The crystal structure of the closely related potassium dichromate is triclinic.[7] Specific crystallographic data for lithium dichromate is not readily available. |

Theoretical Properties: A Computational Perspective

The theoretical properties of lithium dichromate can be elucidated using various computational chemistry methods, most notably Density Functional Theory (DFT). These calculations provide insights into the molecule's electronic structure, vibrational modes, and thermodynamic stability.

Electronic Structure

DFT calculations can be employed to determine the electronic structure of the dichromate anion (Cr₂O₇²⁻). These calculations typically involve optimizing the geometry of the ion to find its lowest energy conformation. The resulting electronic structure reveals the distribution of electrons within the molecule, highlighting the nature of the chromium-oxygen bonds. The dichromate ion features both terminal and bridging oxygen atoms, with the terminal Cr=O bonds being shorter and stronger than the Cr-O-Cr bridging bonds. The chromium atoms are in a +6 oxidation state, which accounts for the compound's strong oxidizing properties.

Vibrational Frequencies

Theoretical vibrational frequencies can be calculated from the optimized geometry of the dichromate anion. These calculations predict the energies at which the molecule will absorb infrared radiation, corresponding to different vibrational modes such as stretching and bending of the Cr-O bonds. These predicted frequencies can then be compared with experimental data from Infrared (IR) and Raman spectroscopy to validate the computational model and aid in the interpretation of experimental spectra. For the dichromate ion, characteristic vibrational modes include symmetric and asymmetric stretching of the terminal CrO₃ groups and the Cr-O-Cr bridge.

Experimental Protocols

A detailed understanding of the experimental methodologies used to synthesize and characterize lithium dichromate is essential for reproducible research.

Synthesis of Lithium Dichromate Dihydrate

This protocol is adapted from the method described by Hartford and Lane (1948).[6]

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Chromium trioxide (CrO₃)

-

Distilled water

Procedure:

-

Dissolve 3.5 kg of chromium trioxide in water to make a total volume of 7.5 liters of solution.

-

With constant agitation, slowly add solid lithium carbonate until a pH of 3.5 is reached. Approximately 1.3 kg of lithium carbonate will be required.[6]

-

Filter the resulting solution to remove any insoluble impurities.

-

Concentrate the solution by evaporation to induce crystallization.

-

Collect the orange-red crystals of lithium dichromate dihydrate by filtration.

-

The purity of the synthesized compound can be determined by titrimetric analysis to quantify the chromium(VI) content.

Characterization Techniques

Objective: To identify the crystalline phases and determine the crystal structure of the synthesized lithium dichromate.

Methodology:

-

A finely ground powder of the lithium dichromate sample is prepared and mounted on a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[8][9][10]

-

The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline material.[8][9]

-

The experimental pattern is compared with standard reference patterns in a crystallographic database to confirm the identity of the compound.

Objective: To study the thermal stability and decomposition of lithium dichromate dihydrate.

Methodology:

-

A small, accurately weighed sample of lithium dichromate dihydrate is placed in a crucible within the TG/DTA instrument.[11]

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[11]

-

The thermogravimetric analyzer measures the change in mass of the sample as a function of temperature, while the differential thermal analyzer measures the difference in temperature between the sample and an inert reference.[12]

-

The resulting TG curve shows mass loss steps corresponding to events like dehydration and decomposition. The DTA curve shows endothermic or exothermic peaks associated with phase transitions, melting, or decomposition.[12][13]

Objective: To determine the electronic absorption properties of lithium dichromate in solution.

Methodology:

-

Prepare a series of standard solutions of lithium dichromate in a suitable solvent (e.g., water or dilute sulfuric acid) of known concentrations.[14][15]

-

Use a UV-Visible spectrophotometer to measure the absorbance of each solution over a specific wavelength range (e.g., 200-600 nm).[16][17][18]

-

Identify the wavelength(s) of maximum absorbance (λmax).[14]

-

A calibration curve of absorbance versus concentration can be constructed to determine the concentration of unknown samples.

Mandatory Visualizations

Logical Workflow for Comparison of Theoretical and Experimental Data

Caption: Workflow for comparing theoretical and experimental data.

Signaling Pathway: Oxidation of a Primary Alcohol

Lithium dichromate is a potent oxidizing agent. A common application is the oxidation of primary alcohols to carboxylic acids. The reaction proceeds via an aldehyde intermediate.

Caption: Oxidation of a primary alcohol by lithium dichromate.

Conclusion